molecular formula C14H13N3O5 B2521872 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 851095-10-8

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2521872
CAS No.: 851095-10-8
M. Wt: 303.274
InChI Key: JDSGRLHLGBBABY-UHFFFAOYSA-N
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Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C14H13N3O5 and its molecular weight is 303.274. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

Research on the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, closely related to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, has highlighted significant insights into their application. A study focused on the evaluation of various 1,3,4-oxadiazole and pyrazole novel derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) revealed that these compounds exhibit moderate to potent inhibitory effects across a range of assays, including tumor inhibition and antioxidant potential. This underscores the potential of these derivatives in developing therapeutic agents for cancer treatment and inflammation reduction (M. Faheem, 2018).

Antioxidant Activity

The antioxidant activity of 1,3,4-oxadiazole derivatives has been a subject of interest due to their potential therapeutic benefits. A study synthesized new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and evaluated their antioxidant activities through various assays. Compounds from this study exhibited significant free-radical scavenging ability, indicating their potential as effective antioxidants (R. M. Shakir, A. Ariffin, M. Abdulla, 2014).

CRMP 1 Inhibitors for Lung Cancer Treatment

Another significant application involves the design and synthesis of 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors for treating small lung cancer. This research highlights the potential of these compounds in targeting lung cancer cells, offering a new avenue for therapeutic intervention (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).

Antibacterial and Anti-Enzymatic Potential

Research on N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has demonstrated their antibacterial and anti-enzymatic potential. This study showcases the synthesized compounds' ability to inhibit gram-negative bacterial strains effectively and their low potential against lipoxygenase (LOX) enzyme, highlighting their potential in antimicrobial and anti-inflammatory pharmacotherapy (K. Nafeesa, Aziz‐ur‐Rehman, M. Abbasi, S. Z. Siddiqui, S. Rasool, S. Shah, 2017).

Dual 5-Lipoxygenase and Cyclooxygenase Inhibition

The dual inhibition of 5-lipoxygenase and cyclooxygenase by 1,2,4-oxadiazoles and 1,2,4-thiadiazoles containing 2,6-di-tert-butylphenol substituents represents another crucial application. These compounds have shown oral efficacy in anti-inflammatory models without causing gastric ulceration, emphasizing their therapeutic potential in treating inflammatory conditions (P. Unangst, G. Shrum, D. T. Connor, R. Dyer, D. Schrier, 1992).

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c18-12(9-21-10-4-2-1-3-5-10)15-14-17-16-13(22-14)11-8-19-6-7-20-11/h1-5,8H,6-7,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSGRLHLGBBABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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